molecular formula C9H11BrO3 B13579742 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol

2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol

Cat. No.: B13579742
M. Wt: 247.09 g/mol
InChI Key: JMVYQYLJYQOXEO-YFKPBYRVSA-N
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Description

2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a precursor phenol compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while nucleophilic substitution of the bromine atom can yield a variety of substituted phenols.

Scientific Research Applications

2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-hydroxyacetophenone: Similar structure but lacks the methoxy group.

    4-Bromo-2-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyethyl group.

    2-Bromo-4-methoxyphenol: Similar structure but lacks the hydroxyethyl group.

Uniqueness

2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

2-bromo-4-[(1S)-1-hydroxyethyl]-6-methoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m0/s1

InChI Key

JMVYQYLJYQOXEO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)Br)O)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)Br)O)OC)O

Origin of Product

United States

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